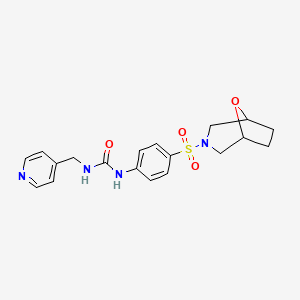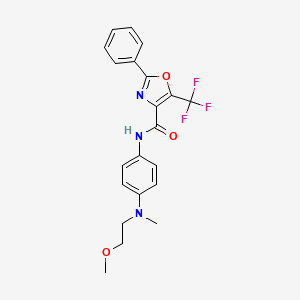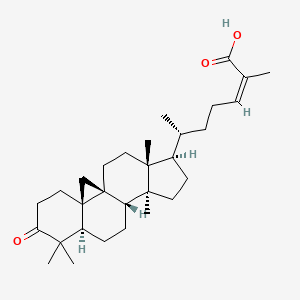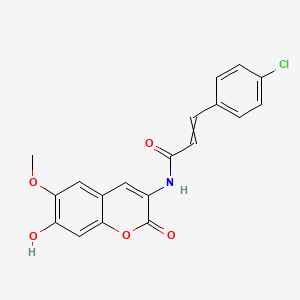![molecular formula C19H24N2O2 B610811 (2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide CAS No. 1821908-48-8](/img/structure/B610811.png)
(2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide
Vue d'ensemble
Description
SGC2085 is a Potent and Selective Coactivator Associated Arginine Methyltransferase 1 (CARM1) Inhibitor with an IC50 of 50 nM and more than undred-fold selectivity over other PRMTs. CARM1 is an important positive modulator of Wnt/β-catenin transcription and neoplastic transformation in colorectal cancer as well as a critical factor in estrogen-stimulated breast cancer growth, and its depletion results in decreased proliferation of myeloid leukemia cells in vivo.
Applications De Recherche Scientifique
Histone Methyltransferase Inhibition
SGC2085 is known as a Histone Methyltransferase Inhibitor . Histone methyltransferases are enzymes that play a crucial role in the modification of histones, which are proteins that help package DNA into a compact, efficient form inside the cell nucleus. By inhibiting these enzymes, SGC2085 can potentially influence gene expression and other cellular processes .
Protein Arginine Methyltransferase Inhibition
SGC2085 is a potent and selective inhibitor of the protein arginine methyltransferase 4 (PRMT4/CARM1) with an IC50 of 50 nM . It is selective for PRMT4/CARM1 over PRMT8 at concentrations up to 50 µM and PRMT1, PRMT3, PRMT5, and PRMT7 up to 100 µM . This selectivity makes SGC2085 a valuable tool in studying the role of these enzymes in various biological processes.
Cancer Research
PRMT4/CARM1, the primary target of SGC2085, is reported to be involved in neoplastic transformation in colorectal cancer, and in estrogen-stimulated breast cancer growth . Therefore, SGC2085 could be a potential therapeutic agent in the treatment of these types of cancer.
Cell Experimentation
SGC2085 is used in cell experiments, particularly in studying the effects of inhibiting PRMT4/CARM1 in HEK293 cells . It provides a means to explore the role of PRMT4/CARM1 in cellular processes and could potentially lead to the discovery of new therapeutic targets.
Drug Development
Given its potent and selective inhibition of PRMT4/CARM1, SGC2085 has potential applications in drug development, particularly in the design of drugs targeting PRMT4/CARM1 for the treatment of diseases where this enzyme plays a key role .
Mécanisme D'action
Target of Action
SGC2085, also known as (2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide or SGC2085 free base, is a potent and selective inhibitor of the coactivator associated arginine methyltransferase 1 (CARM1) . CARM1, also known as PRMT4, is a protein arginine N-methyltransferase .
Mode of Action
SGC2085 interacts with its targets, CARM1 and PRMT6, by inhibiting their activity. The IC50 value for CARM1 is 50 nM, indicating a strong interaction .
Biochemical Pathways
CARM1, the primary target of SGC2085, is involved in numerous cellular pathways and biochemical mechanisms. It plays a role in neoplastic transformation in colorectal cancer, and in estrogen-stimulated breast cancer growth . By inhibiting CARM1, SGC2085 can potentially affect these pathways and their downstream effects.
Pharmacokinetics
It is noted that sgc2085 exhibits low cell permeability . This could impact its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of SGC2085’s action primarily involve the inhibition of CARM1 and PRMT6. This results in changes to the methylation status of proteins that these enzymes target . .
Propriétés
IUPAC Name |
(2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-12-7-13(2)9-17(8-12)23-18-6-5-16(10-14(18)3)11-21-19(22)15(4)20/h5-10,15H,11,20H2,1-4H3,(H,21,22)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFOFXKMALJTCZ-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)C(C)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)[C@H](C)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-amino-N-(4-(3,5-dimethylphenoxy)-3-methylbenzyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was SGC2085 discovered, and what makes it a significant finding in CARM1 inhibition research?
A1: SGC2085 was identified through a virtual screening approach, a computational method not commonly successful with protein methyltransferases like CARM1. [] This approach involved screening a library of compounds for potential interactions with the CARM1 structure. The success of this strategy in identifying SGC2085 highlights the potential of virtual screening for discovering novel inhibitors for this challenging target class.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-{[6-chloro-5-(2'-hydroxy[1,1'-biphenyl]-4-yl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy}-2-methylbenzoic acid](/img/structure/B610733.png)


![Benzenesulfonamide, 4-(hydroxyamino)-N-[2-(2-naphthalenyloxy)ethyl]-](/img/structure/B610743.png)
![(R)-6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B610745.png)

